PX-102 trans racemate vs. (-)-PX20606 trans isomer: Enantiomeric Composition Drives 1.8-Fold and 1.2-Fold Potency Differences
PX-102 trans racemate (comprising both (R,R)- and (S,S)-enantiomers) exhibits 1.78-fold lower potency in FRET assay (32 nM vs. 18 nM) and 1.17-fold lower potency in M1H assay (34 nM vs. 29 nM) compared to the enantiopure (-)-PX20606 trans isomer [1]. Both compounds share identical molecular formula and weight (C29H22Cl3NO4, MW 554.85) and were characterized using the same assay platforms (FRET and M1H FXR transactivation assays) .
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | 32 nM (FRET assay); 34 nM (M1H assay) |
| Comparator Or Baseline | (-)-PX20606 trans isomer: 18 nM (FRET assay); 29 nM (M1H assay) |
| Quantified Difference | 1.78-fold lower in FRET (32/18 nM); 1.17-fold lower in M1H (34/29 nM) |
| Conditions | FRET-based FXR coactivator recruitment assay; M1H FXR transactivation cellular assay |
Why This Matters
This matters for procurement because the trans racemate serves as a well-characterized, less costly reference standard with defined lower potency relative to the enantiopure form, enabling cost-effective screening while providing a benchmark for chiral resolution studies.
- [1] GlpBio. (-)-PX20606 trans isomer Datasheet. Cat. No.: GC31386. View Source
